molecular formula C12H11F3N2O B6982255 [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol

[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol

Cat. No.: B6982255
M. Wt: 256.22 g/mol
InChI Key: DSEYIIVBPZJSDM-UHFFFAOYSA-N
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Description

[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol: is a chemical compound that features a phenylmethanol group attached to a pyrazole ring substituted with a methyl and a trifluoromethyl group

Properties

IUPAC Name

[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-7-10(12(13,14)15)11(17-16-7)9-4-2-3-8(5-9)6-18/h2-5,18H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEYIIVBPZJSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC(=C2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol typically involves the following steps:

  • Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.

  • Introduction of the Methyl Group: : The methyl group can be introduced via methylation reactions using methylating agents such as methyl iodide.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or through radical trifluoromethylation methods.

  • Attachment of the Phenylmethanol Group: : The phenylmethanol group can be attached through a Grignard reaction or other organometallic coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the phenylmethanol group to phenylformaldehyde or phenylcarboxylic acids.

  • Reduction: : Reduction reactions can reduce the pyrazole ring or the trifluoromethyl group.

  • Substitution: : Substitution reactions can replace the methyl or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like Grignard reagents.

Major Products Formed

  • Oxidation: : Phenylformaldehyde, phenylcarboxylic acids.

  • Reduction: : Reduced pyrazole derivatives, reduced trifluoromethyl compounds.

  • Substitution: : Various substituted pyrazoles and phenylmethanol derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds

This compound can be compared with other similar compounds that also feature pyrazole rings and phenylmethanol groups. Some similar compounds include:

  • Pyrazole derivatives: : Compounds with various substituents on the pyrazole ring.

  • Phenylmethanol derivatives: : Compounds with different functional groups attached to the phenylmethanol moiety.

The uniqueness of [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol lies in its specific combination of substituents, which can lead to distinct biological and chemical properties compared to other similar compounds.

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